molecular formula C23H19N5S B2511199 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-20-9

3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2511199
CAS No.: 896678-20-9
M. Wt: 397.5
InChI Key: MJUVYJABWUXNOS-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex heterocyclic compound that features a triazolo[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

    Formation of the Triazolo[4,5-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a suitable catalyst.

    Attachment of the Naphthalen-1-ylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction where the naphthalen-1-ylmethylthiol reacts with a suitable leaving group on the triazolo[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolo[4,5-d]pyrimidine core or the sulfanyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolo[4,5-d]pyrimidine core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl and aromatic groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Quinoxaline Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and antiviral properties.

    Thiadiazine Derivatives: These compounds also feature a sulfur-containing heterocycle and have diverse pharmacological activities.

Uniqueness

3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the combination of its triazolo[4,5-d]pyrimidine core with both a 4-methylphenylmethyl and a naphthalen-1-ylmethylsulfanyl group. This unique structure may confer distinct biological activities and binding properties compared to other similar compounds.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5S/c1-16-9-11-17(12-10-16)13-28-22-21(26-27-28)23(25-15-24-22)29-14-19-7-4-6-18-5-2-3-8-20(18)19/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUVYJABWUXNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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